Zoniporide dihydrochloride

Description

Properties

IUPAC Name |

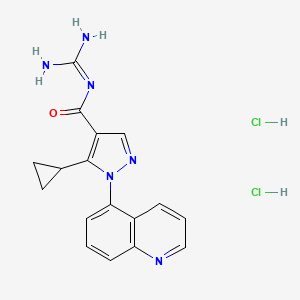

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNPJAGKWHEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Zoniporide Dihydrochloride: A Technical Whitepaper on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Zoniporide (CP-597,396) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] Its primary mechanism of action involves the attenuation of intracellular sodium (Na+) and calcium (Ca2+) overload during ischemia-reperfusion injury, a critical factor in myocardial cell death.[3][4] By blocking the NHE-1, Zoniporide prevents the cascade of ionic dysregulation that follows an ischemic event, thereby exerting a powerful cardioprotective effect.[3][5] Preclinical studies have demonstrated its efficacy in reducing myocardial infarct size and preserving cardiac function.[6][7] Furthermore, its mechanism involves the activation of downstream pro-survival signaling pathways, notably the STAT3 pathway, highlighting a multi-faceted cardioprotective profile.[8] This document provides an in-depth examination of Zoniporide's mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of the core pathways.

Introduction to the Sodium-Hydrogen Exchanger 1 (NHE-1)

The sodium-hydrogen exchanger (NHE) family consists of transmembrane proteins that regulate intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[3] The ubiquitously expressed NHE-1 isoform is a key player in cellular homeostasis.[5] Under normal physiological conditions, its activity is low. However, during pathological events such as myocardial ischemia, anaerobic metabolism leads to the accumulation of intracellular protons, causing acidosis.[3] This drop in pHi potently activates NHE-1, which works to restore pH balance by extruding H+.[3] While this is a crucial homeostatic response, its hyperactivity during ischemia and subsequent reperfusion paradoxically contributes to significant cellular injury.[9]

Core Mechanism of Action: Interruption of the Ischemia-Reperfusion Injury Cascade

The cardioprotective effect of Zoniporide is centered on its direct inhibition of NHE-1, which breaks a destructive cycle of ion overload that occurs during ischemia and reperfusion.

-

Ischemia and Intracellular Acidosis: A blockage of a coronary artery during a myocardial infarction ceases the supply of oxygen and nutrients to cardiomyocytes.[3] This forces the cells into anaerobic glycolysis, producing lactic acid and a rapid drop in intracellular pH.

-

NHE-1 Hyperactivation: The resulting intracellular acidosis strongly activates the NHE-1 transporter, which begins to pump H+ out of the cell in exchange for Na+.[3]

-

Intracellular Sodium Overload: This leads to a massive influx and accumulation of intracellular Na+.

-

Reverse-Mode Na+/Ca2+ Exchanger (NCX) Activity: The high intracellular Na+ concentration alters the electrochemical gradient across the sarcolemma, causing the Na+/Ca2+ exchanger (NCX) to operate in reverse mode. Instead of extruding Ca2+, the NCX begins to import Ca2+ in exchange for extruding Na+.

-

Intracellular Calcium Overload and Cell Death: The subsequent overload of intracellular Ca2+ is highly cytotoxic. It leads to the activation of degradative enzymes, mitochondrial dysfunction, hypercontracture of myofibrils, and ultimately, cardiomyocyte death and myocardial infarction.[3]

Zoniporide, as a potent and selective NHE-1 inhibitor, directly blocks the initial step of Na+ influx (Step 3), thereby preventing the downstream consequences of NCX reversal, Ca2+ overload, and subsequent cell death.[3][4]

Downstream Signaling Pathways: STAT3 Activation

Beyond direct ionic modulation, the cardioprotective effects of Zoniporide are also mediated by the activation of pro-survival signaling pathways. Studies have shown that treatment with Zoniporide leads to a significant upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3).[8] The STAT3 pathway is a well-established component of cardioprotective signaling, involved in reducing apoptosis and promoting cell survival. The functional recovery of cardiac tissue induced by Zoniporide was shown to be accompanied by this increase in p-STAT3 and a reduction in cleaved caspase 3, an indicator of apoptosis.[8] Importantly, the beneficial effects of Zoniporide on functional recovery were abolished by a STAT3 inhibitor, confirming the critical role of this pathway in its mechanism of action.[8]

Quantitative Pharmacology

The potency, selectivity, and efficacy of Zoniporide have been quantified across numerous preclinical studies.

Table 1: In Vitro Potency and Selectivity of Zoniporide

| Parameter | Target/Assay | Species | Value (nM) | Reference(s) |

| IC₅₀ | NHE-1 (²²Na+ uptake) | Human | 14 | [1][10][11] |

| IC₅₀ | NHE-1 (Platelet Swelling) | Human | 59 | [10][12] |

| IC₅₀ | NHE-1 (Platelet Swelling, 25°C) | Rat | 67 | [4] |

| IC₅₀ | NHE-1 (Myocyte H+ efflux, 25°C) | Rat | 73 | [4] |

| Kᵢ | NHE-1 | Human | 14 | [11] |

| Kᵢ | NHE-2 | Human | 2,200 | [11] |

| Kᵢ | NHE-3 | Rat | 220,000 | [11] |

Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The high Kᵢ values for NHE-2 and NHE-3 demonstrate Zoniporide's high selectivity for the target NHE-1 isoform (>150-fold).[1][10][11]

Table 2: Cardioprotective Efficacy of Zoniporide in Preclinical Models

| Parameter | Model | Species | Value | Reference(s) |

| EC₅₀ | Infarct Size Reduction (In Vitro) | Rabbit | 0.25 nM | [1][5][6][7] |

| ED₅₀ | Infarct Size Reduction (In Vivo) | Rabbit | 0.45 mg/kg/h | [1][5][6][10] |

| Max Efficacy | Infarct Size Reduction (50 nM, In Vitro) | Rabbit | 83% | [1][5][6] |

| Max Efficacy | Platelet Swelling Inhibition (4 mg/kg/h, In Vivo) | Rabbit | 93% | [5][6] |

Note: EC₅₀ (Half maximal effective concentration) and ED₅₀ (Half maximal effective dose) measure the concentration/dose required to elicit 50% of the maximum effect.

Table 3: Pharmacokinetic Properties of Zoniporide

| Parameter | Species | Value | Reference(s) |

| t₁/₂ (Half-life) | Monkey | 1.5 hours | [1] |

| t₁/₂ (Half-life) | Not Specified | 0.5 hours | [10] |

| Protein Binding | Preclinical Models | Moderate | [1] |

Key Experimental Methodologies

The characterization of Zoniporide's mechanism of action relies on several key experimental models and assays.

In Vitro NHE-1 Activity Assay (Isolated Myocytes)

This protocol directly measures the inhibitory potency of Zoniporide on NHE-1 in its native cellular environment.

-

Cell Preparation: Adult ventricular myocytes are isolated from rat hearts.

-

Acidification: Intracellular pH is artificially lowered using an ammonium chloride (NH₄Cl) prepulse technique in a bicarbonate-free buffer.

-

Activity Measurement: Upon removal of NH₄Cl, the rate of pHi recovery is monitored using pH-sensitive fluorescent dyes (e.g., BCECF). In the absence of bicarbonate, this recovery is almost exclusively mediated by NHE-1. The rate of H+ efflux (J H) is calculated.

-

Inhibition: The experiment is repeated with varying concentrations of Zoniporide to determine the dose-dependent inhibition of J H and calculate the IC₅₀ value.[4]

Ex Vivo NHE-1 Activity Assay (Platelet Swelling)

This assay provides a surrogate measure of NHE-1 activity and is useful for confirming target engagement in vivo.

-

Sample Collection: Platelet-rich plasma is obtained from blood samples of control or Zoniporide-treated animals.

-

Assay Principle: Platelets are subjected to an acid load, which activates NHE-1. The subsequent influx of Na+ and water causes the platelets to swell.

-

Measurement: The rate of platelet swelling is measured as a change in light absorbance or scattering.

-

Inhibition: The reduction in the rate of swelling in platelets from Zoniporide-treated animals compared to controls indicates the degree of NHE-1 inhibition.[4][5][6]

In Vitro Cardioprotection Model (Langendorff Heart)

This ex vivo model assesses the direct cardioprotective effects of a compound, independent of systemic physiological factors.

-

Preparation: A heart is excised from an animal (e.g., rabbit) and retrogradely perfused via the aorta with an oxygenated buffer solution (e.g., Krebs-Henseleit) on a Langendorff apparatus. This keeps the heart viable and beating.

-

Ischemia-Reperfusion Protocol: Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a set period (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 120 minutes).[6]

-

Drug Administration: Zoniporide or vehicle is added to the perfusate before, during, or after the ischemic period.

-

Endpoint Measurement: At the end of reperfusion, the heart is sectioned and stained (e.g., with triphenyltetrazolium chloride, TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total area at risk.[5][7]

References

- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Zoniporide used for? [synapse.patsnap.com]

- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation - the rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Zoniporide dihydrochloride | Na+/H+ Exchanger Inhibitors: R&D Systems [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

Zoniporide Dihydrochloride: A Technical Guide to a Selective NHE-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1] By mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE-1 plays a pivotal role in various cellular processes, including proliferation, migration, and apoptosis.[1][2] Dysregulation of NHE-1 activity has been implicated in the pathophysiology of several diseases, most notably myocardial ischemia-reperfusion injury.[3] During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to restore pHi.[4] However, this hyperactivity results in a significant influx of sodium, leading to a subsequent calcium overload via the sodium-calcium exchanger, ultimately causing cellular injury and death.[4]

Zoniporide dihydrochloride (CP-597,396) has emerged as a potent and highly selective inhibitor of NHE-1, showing significant promise as a cardioprotective agent.[4] This technical guide provides an in-depth overview of Zoniporide, including its mechanism of action, pharmacological profile, key experimental protocols, and its application as a research tool.

Mechanism of Action

Zoniporide exerts its pharmacological effect by directly binding to and inhibiting the NHE-1 protein. This inhibition prevents the extrusion of protons and the concurrent influx of sodium ions, thereby mitigating the detrimental downstream effects of NHE-1 hyperactivity, particularly under pathological conditions such as myocardial ischemia. The primary therapeutic benefit of Zoniporide in this context is the prevention of intracellular sodium and subsequent calcium overload, which preserves cardiac myocyte integrity and reduces infarct size.[3][5]

Beyond its role in cardioprotection, NHE-1 is also involved in various signaling pathways related to cell survival and apoptosis. Inhibition of NHE-1 by agents like Zoniporide can influence these pathways. For instance, in some cancer cell lines, NHE-1 inhibition has been shown to induce apoptosis by altering the expression of apoptosis-related proteins like Bcl-2 and Bax.[2] Furthermore, NHE-1 activity has been linked to the calpain-1 pathway, where its downregulation can reduce apoptosis in neuronal cells.[6][7]

Caption: Mechanism of Zoniporide action in an ischemic cell.

Pharmacological Profile

Zoniporide is distinguished by its high potency and selectivity for the NHE-1 isoform over other NHE isoforms. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Potency and Selectivity

The inhibitory activity of Zoniporide has been quantified in various in vitro systems. The following tables summarize its potency (IC50) and selectivity compared to other NHE inhibitors.

| Compound | Human NHE-1 IC50 (nM) | Human NHE-2 IC50 (nM) | Rat NHE-3 IC50 (nM) | Selectivity (NHE-2/NHE-1) | Selectivity (NHE-3/NHE-1) |

| Zoniporide | 14[8] | 2200 | 220000 | ~157-fold[8] | ~15,700-fold[8] |

| Eniporide | 23[8] | - | - | ~27-fold[8] | - |

| Cariporide | 36[8] | - | - | ~49-fold[8] | - |

Table 1: In vitro potency and selectivity of Zoniporide against NHE isoforms, determined by 22Na+ uptake inhibition in transfected fibroblast cell lines.[8]

| Assay System | Species | IC50 (nM) | Reference |

| Human Platelet Swelling | Human | 59 | [9] |

| Sarcolemmal NHE Activity | Rat | 73 | [5][10] |

| Platelet Swelling | Rat | 67 | [5][10] |

Table 2: Potency of Zoniporide in various ex vivo and in vitro functional assays.

Pharmacokinetics and Metabolism

Zoniporide is characterized by its high aqueous solubility, making it suitable for intravenous administration.[11] In monkeys, it has a half-life of approximately 1.5 hours.[3] The primary route of excretion in humans is through bile, with about 57% of an intravenous dose recovered in the feces.[12] Metabolism is the main clearance pathway, with 2-oxozoniporide (M1), catalyzed by aldehyde oxidase, being the major metabolite in humans.[12][13]

Key Experimental Methodologies

In Vitro NHE-1 Inhibition Assay (BCECF-AM Based)

This assay measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an acid load. The fluorescent dye BCECF-AM is a cell-permeable ester that is cleaved by intracellular esterases to the pH-sensitive fluorophore BCECF.

Materials:

-

Cells expressing NHE-1 (e.g., PS-120 fibroblasts, C6 glioma cells, or primary cardiomyocytes).

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Pluronic F-127.

-

DMSO.

-

Ammonium chloride (NH4Cl) solution (for acid loading).

-

Sodium-containing and sodium-free buffer solutions (e.g., HEPES-buffered saline).

-

This compound.

-

Fluorescence plate reader or microscope capable of ratiometric imaging.

Protocol:

-

Cell Preparation: Seed cells on a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate) and grow to confluence.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM BCECF-AM and 0.02% Pluronic F-127 in a physiological saline buffer.[14] Remove the culture medium from the cells and add the BCECF-AM loading solution. Incubate at 37°C for 30-60 minutes.[14]

-

Washing: Wash the cells twice with a sodium-containing buffer to remove extracellular dye.

-

Acid Loading: Induce intracellular acidosis by incubating the cells with a buffer containing NH4Cl (e.g., 20 mM) for 15-20 minutes.[15]

-

Initiating pH Recovery: Rapidly switch to a sodium-free buffer to remove the NH4Cl and then immediately to a sodium-containing buffer to initiate NHE-1-mediated pHi recovery. The sodium-containing buffer should contain various concentrations of Zoniporide or vehicle control.

-

Fluorescence Measurement: Monitor the fluorescence intensity at two excitation wavelengths (e.g., ~490 nm and ~440 nm, the isosbestic point) and a single emission wavelength (~535 nm).[15][16]

-

Data Analysis: The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. The initial rate of pHi recovery is calculated and plotted against the concentration of Zoniporide to determine the IC50 value.

Caption: Workflow for an in vitro NHE-1 inhibition assay.

In Vivo Model of Myocardial Ischemia-Reperfusion Injury

This protocol describes a common animal model used to evaluate the cardioprotective effects of Zoniporide.

Model: Anesthetized rabbits.[17][18]

Protocol:

-

Animal Preparation: Anesthetize the rabbits and ventilate them mechanically. Perform a thoracotomy to expose the heart.

-

Instrumentation: Place a snare around a major coronary artery (e.g., the left anterior descending artery) for occlusion.

-

Drug Administration: Administer Zoniporide or vehicle via intravenous infusion. Typically, the infusion starts before the induction of ischemia and continues throughout the reperfusion period.[18] A common dosing regimen is a loading bolus followed by a continuous infusion.[10]

-

Ischemia-Reperfusion: Induce regional myocardial ischemia by tightening the coronary snare for a defined period (e.g., 30 minutes).[17][18] Afterwards, release the snare to allow for reperfusion for a longer duration (e.g., 120 minutes).[17][18]

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Delineate the area at risk (the ischemic zone) and the infarcted tissue using histological staining techniques (e.g., triphenyltetrazolium chloride, TTC).

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct sizes between the Zoniporide-treated and vehicle-treated groups to determine the cardioprotective efficacy.

Applications in Research and Drug Development

Zoniporide serves as an invaluable tool for elucidating the physiological and pathophysiological roles of NHE-1. Its high selectivity allows researchers to probe the specific contributions of this isoform in various cellular and systemic processes.

-

Cardiovascular Research: Zoniporide is extensively used in models of myocardial ischemia-reperfusion injury to study the mechanisms of cell death and to test novel cardioprotective strategies.[3][17] It has been shown to reduce infarct size and attenuate post-ischemic cardiac contractile dysfunction.[3][17]

-

Oncology: Given the role of NHE-1 in regulating the tumor microenvironment and promoting cancer cell invasion, Zoniporide can be used to investigate the therapeutic potential of NHE-1 inhibition in cancer.

-

Neurology: NHE-1 is implicated in neuronal cell death in conditions like epilepsy.[6][7] Zoniporide can be used to explore the neuroprotective effects of NHE-1 inhibition.

Conclusion

This compound is a potent and highly selective NHE-1 inhibitor that has proven to be a critical research tool and a promising therapeutic candidate, particularly for cardioprotection. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models underscore its importance. This guide provides a comprehensive technical overview to support researchers and drug development professionals in utilizing Zoniporide to advance our understanding of NHE-1 biology and to develop novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Zoniporide used for? [synapse.patsnap.com]

- 5. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulating NHE-1 decreases the apoptosis of hippocampal cells in epileptic model rats based on the NHE-1/calpain1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Downregulation of NHE1 expression attenuates apoptosis of primary hippocampal neurons of an epilepsy model through the calpain-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity [cellphysiolbiochem.com]

- 16. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 17. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

Zoniporide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical membrane protein implicated in the pathophysiology of myocardial ischemia-reperfusion injury.[1][2] Developed by Pfizer, this pyrazole-based compound, chemically known as [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine, has demonstrated significant cardioprotective effects in preclinical studies by mitigating intracellular acidosis and subsequent calcium overload during ischemic events.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Zoniporide dihydrochloride, intended for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its core attributes.

Discovery and Rationale

The discovery of Zoniporide was driven by the therapeutic potential of inhibiting the Na+/H+ exchanger isoform-1 (NHE-1) in the context of cardiac ischemia-reperfusion injury.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions.[2] This influx of sodium leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, contributing to myocardial cell death and infarct size.[2] Therefore, selective inhibition of NHE-1 was identified as a promising strategy for cardioprotection.

Zoniporide (formerly CP-597,396) emerged from a drug discovery program at Pfizer aimed at identifying potent and selective NHE-1 inhibitors with favorable pharmacokinetic properties for intravenous administration.[3] Its chemical structure, featuring a cyclopropyl and a 5-quinolinyl substituent on a central pyrazole ring, is believed to contribute to its high potency and selectivity.[3]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol with specific reagent quantities and reaction conditions is not publicly available in peer-reviewed literature, the general synthetic scheme for Zoniporide can be inferred from related publications. The synthesis involves the construction of the substituted pyrazole core, followed by the formation of the acylguanidine moiety. The final step would involve the formation of the dihydrochloride salt to enhance aqueous solubility.

A representative synthetic scheme is presented below. It is important to note that this is a generalized pathway and specific reaction conditions would require optimization.

References

An In-Depth Technical Guide to Zoniporide Dihydrochloride for Cardioprotection Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zoniporide dihydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), for cardioprotection research. It delves into its mechanism of action, presents quantitative data from key studies, details experimental protocols, and visualizes complex pathways and workflows.

Core Mechanism of Action

Zoniporide exerts its cardioprotective effects primarily by inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that plays a critical role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1][2]

During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a condition that triggers the hyperactivity of the NHE-1 upon reperfusion.[1][2] This hyperactivity results in a massive influx of sodium ions ([Na+]i). The elevated [Na+]i reverses the normal operation of the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium ([Ca2+]i).[1][3] This calcium overload is a key driver of ischemia-reperfusion injury, causing hypercontracture, mitochondrial damage, activation of degradative enzymes, and ultimately, cell death through necrosis and apoptosis.[2][3]

Zoniporide, by selectively binding to and inhibiting NHE-1, directly prevents this cascade.[1][4] By blocking the initial surge in [Na+]i, it averts the subsequent calcium overload, thereby preserving cardiomyocyte integrity and function during reperfusion.[1]

Recent studies also suggest the involvement of other signaling pathways in Zoniporide's cardioprotective effects. Notably, the activation of the STAT3 pathway has been identified as playing a critical role in the functional recovery of the heart following ischemia.[5][6]

Quantitative Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Zoniporide.

Table 1: In Vitro Efficacy of Zoniporide

| Parameter | Species/Cell Type | Condition | Value | Reference |

| EC50 (Infarct Size Reduction) | Rabbit (Isolated Heart) | Ischemia-Reperfusion | 0.25 nM | [2][4][7][8] |

| IC50 (NHE-1 Inhibition) | Human (Platelets) | Ex Vivo Swelling | 14 nM | [4] |

| IC50 (NHE-1 Inhibition) | Rat (Ventricular Myocytes) | H+ Efflux Rate (25°C) | 73 nM | [9][10][11] |

| IC50 (NHE-1 Inhibition) | Rat (Platelets) | Cell Swelling (25°C) | 67 nM | [9][10][11] |

| EC50 (Cardiac Output Recovery) | Rat (Isolated Working Heart) | 6h Hypothermic Storage | 176 nM | [6] |

| Max Infarct Size Reduction | Rabbit (Isolated Heart) | 50 nM Zoniporide | 83% | [2][4][7][8] |

Table 2: In Vivo Efficacy of Zoniporide

| Parameter | Animal Model | Dosage | Outcome | Reference |

| ED50 (Infarct Size Reduction) | Rabbit (Open-Chest) | 0.45 mg/kg/h | Dose-dependent reduction | [2][4][7][8] |

| Infarct Size Reduction | Rabbit (Open-Chest) | 4 mg/kg/h | 75% reduction | [2] |

| Platelet Swelling Inhibition | Rabbit (Open-Chest) | 4 mg/kg/h | 93% inhibition | [2][4][7] |

| Myocardial Necrosis | Rat | Not specified | 1.4-fold decrease | [12] |

| Serum Troponin I | Rat | Not specified | 2.1-fold decrease | [12] |

| Post-reperfusion Arrhythmias | Rat | Not specified | 2-fold decrease in severity | [12] |

| Hemodynamic Effects | Rabbit (Open-Chest) | Not specified | No significant changes in MAP, HR, or RPP | [2][7] |

Table 3: Clinical Trial Data

| Study Population | Intervention | Primary Endpoint | Result | Reference |

| High-risk patients undergoing noncardiac vascular surgery | Zoniporide (3, 6, or 12 mg/kg/d) vs. Placebo | Composite of death, MI, CHF, arrhythmia by day 30 | No significant reduction in the composite endpoint. The trial was stopped early for futility. | [13][14] |

| --- | 12 mg/kg/d Zoniporide | --- | 18.5% event rate vs. 15.7% in placebo (RR 1.17) | [13][14] |

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, visualize key aspects of Zoniporide research.

Caption: Mechanism of Zoniporide's cardioprotective action.

Caption: In vivo experimental workflow for evaluating Zoniporide.

Caption: Logical relationships in Zoniporide's cardioprotection.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in Zoniporide research.

In Vitro Models

A. Isolated Heart (Langendorff) Preparation This protocol is used to assess the direct effects of Zoniporide on the heart, independent of systemic physiological responses.

-

Animal Model: Typically, male New Zealand White rabbits are used.[7]

-

Heart Isolation: Animals are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused via the aorta with a Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2) and maintained at 37°C.

-

Ischemia-Reperfusion Protocol:

-

Stabilization: The heart is allowed to stabilize for a period (e.g., 30 minutes).

-

Drug Administration: Zoniporide or vehicle is added to the perfusate for a set duration before ischemia (e.g., 30 minutes).[2]

-

Regional Ischemia: A ligature is tightened around a coronary artery (typically the left anterior descending) for a defined period (e.g., 30 minutes).[2][7]

-

Reperfusion: The ligature is released, and the heart is reperfused for a longer period (e.g., 120 minutes).[2][7]

-

-

Infarct Size Measurement:

-

The coronary artery is re-occluded, and a dye (e.g., Phthalo blue) is perfused to delineate the non-ischemic area (area-at-risk, AAR).

-

The heart is sliced and incubated in triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale.

-

The areas are quantified using digital imaging software, and the infarct size is expressed as a percentage of the area-at-risk (% IA/AAR).[2]

-

B. Isolated Cardiomyocyte Experiments for NHE-1 Activity This method directly measures the inhibitory potency of Zoniporide on its target in cardiac cells.[9][11]

-

Cell Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.

-

pH Measurement:

-

Acidification: Intracellular acidosis is induced using the ammonium chloride (NH4Cl) prepulse technique.

-

NHE-1 Activity Assay:

-

Upon washout of NH4Cl, the rate of pHi recovery is measured. This recovery is primarily mediated by NHE-1.

-

The experiment is repeated in the presence of varying concentrations of Zoniporide.

-

The rate of H+ efflux (JH) is calculated, and the IC50 value for Zoniporide is determined by plotting the inhibition of JH against the drug concentration.[9][11]

-

In Vivo Models

A. Rabbit Model of Myocardial Ischemia-Reperfusion This protocol evaluates the efficacy of Zoniporide in a living organism, providing insights into its pharmacokinetics and systemic effects.[2][7]

-

Animal Preparation: Anesthetized rabbits are ventilated, and catheters are placed for drug infusion, blood pressure monitoring, and blood sampling.

-

Surgical Procedure: A left thoracotomy is performed, and a snare is placed around a major coronary artery.

-

Experimental Protocol:

-

Baseline: Hemodynamic parameters (Mean Arterial Pressure, Heart Rate, Rate Pressure Product) are allowed to stabilize.

-

Drug Infusion: Zoniporide or vehicle is administered as an intravenous infusion, starting before ischemia and continuing for a set duration (e.g., 30 minutes pre-ischemia for a total of 2 hours).[2]

-

Ischemia/Reperfusion: The coronary snare is tightened for 30 minutes and then released for 120 minutes of reperfusion.[2][7]

-

-

Endpoint Analysis: Infarct size is determined as described for the Langendorff model. Hemodynamic data is recorded throughout the experiment.

Biochemical and Cellular Assays

A. Platelet Swelling Assay This assay serves as a convenient surrogate for assessing NHE-1 inhibition in vivo, as platelets also express NHE-1.[7][9]

-

Sample Collection: Platelet-rich plasma is prepared from blood samples taken from animals treated with Zoniporide or vehicle.

-

Assay Principle: Platelets are suspended in a propionate-based medium. Propionic acid enters the cell and acidifies the cytoplasm, activating NHE-1. The resulting influx of Na+ and water causes the platelets to swell.

-

Measurement: The rate of platelet swelling is measured as a change in light absorbance using a spectrophotometer.

-

Analysis: The inhibition of swelling in platelets from Zoniporide-treated animals compared to controls reflects the degree of in vivo NHE-1 inhibition.[9][11]

B. Assays for Cell Death (Apoptosis and Necrosis) These assays help to quantify the extent of cardiomyocyte death and differentiate between different death pathways.

-

Lactate Dehydrogenase (LDH) Release: LDH is a cytosolic enzyme released upon loss of plasma membrane integrity (a hallmark of necrosis). Its activity in the coronary effluent or cell culture supernatant is measured colorimetrically as an index of necrotic cell death.[6][18]

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.[19]

-

Caspase Activity: Measurement of the activity of key executioner caspases (e.g., cleaved caspase-3) provides a more specific indicator of apoptosis.[5][6]

C. Myeloperoxidase (MPO) Activity MPO is an enzyme abundant in neutrophils. Measuring its activity in myocardial tissue samples serves as an index of neutrophil accumulation, a key component of the inflammatory response in reperfusion injury.[9][11]

Conclusion

This compound is a highly potent and selective NHE-1 inhibitor that has demonstrated significant cardioprotective effects in a wide range of preclinical in vitro and in vivo models of myocardial ischemia-reperfusion injury.[7][8] Its clear mechanism of action, centered on preventing intracellular sodium and calcium overload, provides a strong rationale for its use in protecting the heart.[1] Furthermore, evidence suggests its protective effects may also involve the activation of pro-survival signaling pathways like STAT3.[5]

Despite the robust and promising preclinical data, Zoniporide failed to demonstrate efficacy in a major clinical trial involving high-risk patients undergoing vascular surgery.[13][14] This discrepancy highlights the significant challenges in translating cardioprotective strategies from animal models to the complex clinical setting. The reasons for this failure are likely multifactorial, potentially involving differences in pathophysiology, comorbidities, and the timing of drug administration.

For the research community, Zoniporide remains a valuable pharmacological tool for investigating the role of NHE-1 in cardiac physiology and pathology. The extensive data on its efficacy, potency, and mechanism of action, along with the detailed experimental protocols developed for its evaluation, provide a solid foundation for future studies. Further research may focus on identifying specific patient populations or clinical scenarios (such as heart transplantation) where NHE-1 inhibition with agents like Zoniporide could still prove beneficial.[5][6]

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation - the rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scholars@Duke publication: Efficacy of zoniporide, an Na/H exchange ion inhibitor, for reducing perioperative cardiovascular events in vascular surgery patients. [scholars.duke.edu]

- 14. scholars.uky.edu [scholars.uky.edu]

- 15. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes [escholarship.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Apoptotic and necrotic myocyte cell deaths are independent contributing variables of infarct size in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of Zoniporide in Myocardial Infarction Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in various models of myocardial infarction and ischemia-reperfusion injury. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and experimental workflows.

Introduction: The Role of NHE-1 in Ischemia-Reperfusion Injury

Myocardial infarction (MI), a major consequence of ischemic heart disease, results from the blockage of a coronary artery, leading to ischemia and subsequent cardiac tissue death.[1][2][3][4][5] While reperfusion is essential for salvaging ischemic myocardium, it paradoxically initiates a cascade of events known as reperfusion injury. The sodium-hydrogen exchanger isoform-1 (NHE-1) is a key mediator in this process. During ischemia, intracellular acidosis activates NHE-1, which extrudes protons in exchange for sodium ions.[1] This leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of intracellular calcium ([Ca2+]i).[6] This calcium overload contributes to hypercontracture, mitochondrial damage, and ultimately, cardiomyocyte death.[1][6]

Zoniporide (CP-597,396) is a novel, potent, and highly selective inhibitor of NHE-1.[1][6][7][8] By blocking NHE-1 at the onset of reperfusion, Zoniporide is hypothesized to attenuate the detrimental rise in intracellular sodium and calcium, thereby protecting cardiac cells from ischemia-reperfusion injury and reducing infarct size.[1][6][8]

Mechanism of Action of Zoniporide in Myocardial Ischemia-Reperfusion

Zoniporide exerts its cardioprotective effects by directly inhibiting the NHE-1 protein located on the cardiomyocyte membrane. This inhibition is crucial during the early moments of reperfusion following an ischemic event. The signaling pathway diagram below illustrates this mechanism.

Quantitative Data Summary

The following tables summarize the quantitative results from key preclinical studies evaluating the efficacy of Zoniporide in reducing myocardial injury.

Table 1: In Vitro Efficacy of Zoniporide in an Isolated Rabbit Heart (Langendorff) Model [6][7][8]

| Compound | EC₅₀ (nM) for Infarct Size Reduction | Maximum Infarct Size Reduction (%) |

| Zoniporide | 0.25 | 83% (at 50 nM) |

| Cariporide | 5.11 | Equivalent to Zoniporide |

| Eniporide | 0.69 | 58% |

Data derived from a model of 30 minutes of regional ischemia followed by 120 minutes of reperfusion.[6][7]

Table 2: In Vivo Efficacy of Zoniporide in an Anesthetized Rabbit Model [6][7][8]

| Parameter | Vehicle Control | Zoniporide (4 mg/kg/h) | ED₅₀ (mg/kg/h) |

| Infarct Size (% of Area at Risk) | 57 ± 3% | 14 ± 2% (75% reduction) | 0.45 |

| NHE-1-Mediated Platelet Swelling | - | 93% inhibition | 0.21 |

Data from an open-chest model with 30 minutes of regional ischemia and 120 minutes of reperfusion. Zoniporide was administered as a continuous infusion starting 30 minutes before ischemia.[6]

Table 3: Efficacy of Zoniporide in Rat Models of Myocardial Ischemia

| Model Type & Study | Parameter Measured | Result |

| Isolated Myocytes (Clements-Jewery et al.) | NHE-1 Activity Inhibition (IC₅₀) | 73 nM (at 25°C) |

| Isolated Blood-Perfused Heart (Clements-Jewery et al.) | Cardiac Function (vs. Vehicle) | Improved preservation of LVEDP, developed pressure, and coronary perfusion pressure during reperfusion.[9][10] |

| Myocardial Neutrophil Accumulation (MPO Activity) | Attenuated/Reduced[9][10] | |

| In Vivo Ischemia/Reperfusion (Minasian et al.) | Area of Myocardial Necrosis | 1.4-fold decrease vs. control[11] |

| Serum Troponin I Level | 2.1-fold decrease vs. control[11] | |

| Post-Reperfusion Arrhythmias | 2-fold decrease in severity vs. control[11] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments cited.

This ex vivo model allows for the assessment of cardioprotective agents independent of systemic hemodynamic effects.[5]

-

Animal Preparation: Male New Zealand White rabbits were anesthetized, and their hearts were rapidly excised.

-

Perfusion Setup: The aorta was cannulated, and the heart was mounted on a Langendorff apparatus. It was then retrogradely perfused with a modified Krebs-Henseleit buffer, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C. A balloon was inserted into the left ventricle to measure left ventricular developed pressure (LVDP).

-

Ischemia-Reperfusion Protocol:

-

Stabilization: Hearts were allowed to stabilize for a period.

-

Drug Administration: Zoniporide, cariporide, or eniporide was added to the perfusate 30 minutes before inducing ischemia and continued throughout the experiment.[6]

-

Regional Ischemia: A suture placed around a branch of the left coronary artery was tightened for 30 minutes to induce regional ischemia.[6]

-

Reperfusion: The snare was released, and the heart was reperfused for 120 minutes.[6]

-

-

Endpoint Measurement (Infarct Size): At the end of reperfusion, the coronary artery was re-occluded, and the area at risk was delineated using a dye (e.g., phthalocyanine blue). The heart was then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. Infarct size was expressed as a percentage of the area at risk (% IA/AAR).[6]

This model evaluates the efficacy of Zoniporide in a more physiologically relevant setting, accounting for systemic effects.[6][7]

-

Animal Preparation: New Zealand White male rabbits (3–4 kg) were anesthetized with sodium pentobarbital, tracheotomized, and ventilated with 100% oxygen.[6] Catheters were placed for drug administration (jugular vein) and blood pressure measurement (carotid artery). Body temperature was maintained at 38.5°C.[6]

-

Surgical Procedure: A left thoracotomy was performed to expose the heart. A suture was passed around a prominent branch of the left coronary artery to prepare for occlusion.[6]

-

Ischemia-Reperfusion Protocol:

-

Drug Administration: A continuous intravenous infusion of Zoniporide (dissolved in saline) or vehicle was initiated 30 minutes prior to ischemia and continued for a total of 2 hours.[6]

-

Regional Ischemia: The coronary artery snare was tightened for 30 minutes. Ischemia was confirmed by regional cyanosis and ST-segment elevation on the ECG.[6]

-

Reperfusion: The snare was released, allowing for 120 minutes of reperfusion, confirmed by reactive hyperemia.[6]

-

-

Endpoint Measurements:

-

Hemodynamics: Mean arterial pressure (MAP) and heart rate (HR) were monitored throughout the experiment. Zoniporide did not cause significant hemodynamic changes.[6][7]

-

Infarct Size: Determined at the end of the protocol using methods similar to the Langendorff model (dye injection and TTC staining).[6]

-

Platelet Swelling: Blood samples were taken to assess NHE-1 activity in platelets as a surrogate marker for systemic drug efficacy.[6]

-

This model was used to assess Zoniporide's efficacy in a setting mimicking cardioplegic arrest during cardiopulmonary bypass.[9][10]

-

Model Setup: Anesthetized rats were used as "support animals" to provide arterial blood to perfuse the isolated heart of a second rat.

-

Drug Administration: Zoniporide was administered to the support animal as a loading bolus (1 mg/kg i.v.) followed by a continuous infusion (1.98 mg/kg/h i.v.).[9][10]

-

Ischemia-Reperfusion Protocol:

-

Stabilization: Isolated hearts were perfused with arterial blood for 10 minutes.

-

Cardioplegic Arrest & Ischemia: Hearts underwent cardioplegic arrest and were subjected to 150 minutes of hypothermic ischemia (25°C).[9][10]

-

Reperfusion: Hearts were reperfused for 60 minutes with normothermic (37°C) arterial blood from the drug-treated (or vehicle-treated) support animal.[9][10]

-

-

Endpoint Measurements: Left ventricular end-diastolic pressure (LVEDP), developed pressure, and coronary perfusion pressure were measured to assess cardiac function. Myocardial myeloperoxidase (MPO) activity was measured as an index of neutrophil accumulation.[9][10]

Summary and Conclusion

Preclinical studies across multiple in vitro and in vivo models consistently demonstrate the potent cardioprotective effects of Zoniporide. It significantly reduces myocardial infarct size in rabbit and rat models of ischemia-reperfusion injury.[6][11] The mechanism is attributed to its selective inhibition of NHE-1, which prevents the deleterious intracellular sodium and calcium overload that characterizes reperfusion injury.[1][6] Notably, Zoniporide was found to be 2.5- to 20-fold more potent than other NHE-1 inhibitors like eniporide and cariporide.[6][7][8] Furthermore, its protective effects in vivo were achieved without adverse hemodynamic consequences.[6][7] These robust preclinical data establish Zoniporide as a promising therapeutic agent for mitigating myocardial damage in patients experiencing acute myocardial infarction.[1][8]

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 3. Preclinical models of myocardial infarction: from mechanism to translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. news-medical.net [news-medical.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoniporide Dihydrochloride: A Technical Guide to its Role in Intracellular pH Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of zoniporide dihydrochloride, a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). We delve into the critical role of zoniporide in the regulation of intracellular pH (pHi), a fundamental process in cellular homeostasis, particularly in the context of pathophysiological conditions such as myocardial ischemia-reperfusion injury. This document details the mechanism of action of zoniporide, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying its activity, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction: The Critical Role of Intracellular pH

Intracellular pH (pHi) is a tightly regulated parameter, typically maintained between 7.0 and 7.4 in most mammalian cells, which is crucial for a multitude of cellular functions including enzyme activity, cell proliferation, and membrane transport.[1] Dysregulation of pHi can lead to cellular dysfunction and is a hallmark of various pathological states, notably ischemia, where anaerobic metabolism leads to an accumulation of intracellular protons and a subsequent drop in pHi (intracellular acidosis).[2]

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a key plasma membrane protein responsible for extruding excess protons from the cell in exchange for extracellular sodium ions, thereby playing a pivotal role in the recovery from intracellular acidosis.[2][3] However, under conditions of ischemia-reperfusion, the hyperactivation of NHE-1 can be detrimental. The resulting influx of sodium leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, which can trigger cellular injury and apoptosis.[2]

This compound: A Potent and Selective NHE-1 Inhibitor

This compound has emerged as a promising therapeutic agent due to its potent and selective inhibition of NHE-1.[4][5] By blocking NHE-1, zoniporide prevents the deleterious consequences of its over-activation during ischemia-reperfusion, thereby offering a cardioprotective effect.[4][6]

Mechanism of Action

Zoniporide directly binds to the NHE-1 protein, effectively blocking the exchange of intracellular H+ for extracellular Na+. This action helps to mitigate the rise in intracellular sodium concentration that would otherwise occur upon reperfusion following an ischemic event. Consequently, the subsequent calcium overload is prevented, preserving cellular integrity and function.[2]

Quantitative Data on Zoniporide Activity

The potency and selectivity of zoniporide have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Zoniporide against NHE-1

| Parameter | Species/System | Value | Reference(s) |

| IC50 | Human NHE-1 | 14 nM | [4] |

| IC50 | Rat Ventricular Myocytes | 73 nM | [7] |

| IC50 | Human Platelet Swelling | 59 nM | [4] |

| Ki | Human NHE-1 | 14 nM | |

| Ki | Human NHE-2 | 2,200 nM | |

| Ki | Rat NHE-3 | 220,000 nM |

Table 2: Cardioprotective Efficacy of Zoniporide in Ischemia-Reperfusion Models

| Model | Parameter | Zoniporide Concentration/Dose | Effect | Reference(s) |

| Isolated Rabbit Heart (Langendorff) | Infarct Size Reduction | 50 nM | 83% | [4][6] |

| Isolated Rabbit Heart (Langendorff) | EC50 for Infarct Size Reduction | 0.25 nM | - | [6][8] |

| Anesthetized Rabbits | Infarct Size Reduction | 4 mg/kg/h | 75% | [8] |

| Anesthetized Rabbits | ED50 for Infarct Size Reduction | 0.45 mg/kg/h | - | [6][8] |

| Rat Isolated Working Heart | EC50 for Cardiac Output Recovery | 176 nM | - | [9] |

Table 3: Comparative Potency of NHE-1 Inhibitors in Reducing Infarct Size (Isolated Rabbit Heart)

| Compound | EC50 | Reference(s) |

| Zoniporide | 0.25 nM | [6] |

| Eniporide | 0.69 nM | [6] |

| Cariporide | 5.11 nM | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of NHE-1 Activation and Zoniporide Intervention

The following diagram illustrates the signaling cascade leading to NHE-1 activation during ischemia-reperfusion and the point of intervention for zoniporide.

Experimental Workflow for Assessing Zoniporide's Efficacy

The following diagram outlines a typical experimental workflow to evaluate the cardioprotective effects of zoniporide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]

Zoniporide: An In-Depth Technical Review of Early-Phase Clinical and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein involved in intracellular pH regulation.[1][2] Developed by Pfizer, Zoniporide was investigated as a potential therapeutic agent for cardioprotection, particularly in the context of acute myocardial infarction (AMI).[1] The primary rationale for its development stems from the hypothesis that inhibiting NHE-1 during ischemic events can mitigate the detrimental intracellular sodium and calcium overload, thereby reducing myocardial injury.[1] While Zoniporide progressed to early-phase clinical trials, comprehensive results from these studies are not widely published. This guide provides a detailed overview of the available preclinical data and the limited human metabolic insights.

Mechanism of Action: NHE-1 Inhibition

Zoniporide exerts its pharmacological effect by selectively inhibiting the NHE-1 transporter. During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. The NHE-1 transporter is activated to extrude excess protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. Elevated intracellular calcium contributes to hypercontracture, mitochondrial dysfunction, and ultimately, cell death. By blocking NHE-1, Zoniporide aims to prevent this cascade of events.

Preclinical Pharmacology

Zoniporide has demonstrated significant potency and selectivity for NHE-1 in various preclinical models.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of Zoniporide against different NHE isoforms.

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ (NHE-1) | Human (fibroblasts) | 14 nM | [2][3] |

| IC₅₀ (NHE-2) | Human (fibroblasts) | 2,200 nM | |

| IC₅₀ (NHE-3) | Rat (fibroblasts) | 220,000 nM | |

| Selectivity (NHE-1 vs. NHE-2) | - | ~157-fold | [3] |

| Selectivity (NHE-1 vs. NHE-3) | - | >15,000-fold | [3] |

In Vivo Efficacy in Animal Models

Zoniporide has shown cardioprotective effects in animal models of myocardial ischemia-reperfusion injury.

| Model | Species | Endpoint | Result | Reference |

| Ischemia-Reperfusion | Rabbit | Infarct Size Reduction | EC₅₀ = 0.25 nM | [2] |

| Ischemia-Reperfusion | Rabbit | Infarct Size Reduction | 83% reduction at 50 nM | [2] |

| Ischemia-Reperfusion | Rabbit | Infarct Size Reduction | ED₅₀ = 0.45 mg/kg/h | [2] |

Human Pharmacokinetics and Metabolism

Detailed pharmacokinetic data from dose-escalation studies in humans are not publicly available. The primary source of human pharmacokinetic information comes from a study involving a single intravenous infusion of 80 mg of radiolabeled Zoniporide.

Metabolism and Excretion

| Parameter | Finding | Reference |

| Primary Route of Elimination | Metabolism | [4] |

| Primary Route of Excretion | Biliary (57% of dose recovered in feces after IV infusion) | [4] |

| Major Circulating Metabolite | 2-Oxozoniporide (M1) | [4] |

| Primary Metabolizing Enzyme | Aldehyde Oxidase | [4] |

| Other Metabolites | M2 (hydrolysis product, 17% of dose in feces), M3 (hydrolysis product, 6.4% of circulating radioactivity) | [4] |

Early-Phase Clinical Development

Zoniporide entered early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[1] While the successful completion of Phase I studies was reported to have led to the initiation of Phase II trials, specific quantitative outcomes of these studies have not been published in detail.

Experimental Protocols (General Overview)

A typical early-phase clinical trial for a compound like Zoniporide would likely follow the workflow outlined below.

Safety and Tolerability

Comprehensive safety and tolerability data from human clinical trials of Zoniporide are not available in the public literature. Preclinical studies in animal models indicated that the compound was well-tolerated.[2]

Conclusion

Zoniporide is a potent and selective NHE-1 inhibitor that demonstrated considerable promise in preclinical models of myocardial ischemia. The available human data provides insights into its metabolic pathways, with aldehyde oxidase playing a key role in its clearance. However, a comprehensive understanding of its clinical pharmacology, including detailed pharmacokinetics, safety, and efficacy in humans, is limited by the lack of publicly available data from its early-phase clinical trials. Further disclosure of these trial results would be necessary for a complete assessment of Zoniporide's therapeutic potential.

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]

Zoniporide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key protein involved in intracellular pH regulation.[1][2] Developed by Pfizer, it has been extensively investigated for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury.[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Zoniporide, summarizing key preclinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Pharmacodynamics

The primary pharmacodynamic effect of Zoniporide is the inhibition of NHE-1.[1] During cardiac ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions. This leads to an intracellular sodium overload, which then reverses the action of the sodium-calcium exchanger (NCX), causing a massive influx of calcium. This calcium overload is a critical factor in myocardial cell death and reperfusion injury. By blocking NHE-1, Zoniporide mitigates this cascade of events, thereby protecting cardiac tissue.[1]

In Vitro Potency

Zoniporide has demonstrated high potency in inhibiting NHE-1 in various in vitro systems. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) from preclinical studies.

| Parameter | Species/Cell Type | Value | Reference |

| IC50 | Human NHE-1 | 14 nM | [3] |

| IC50 | Rat Ventricular Myocytes (native NHE-1) | 73 nM (at 25°C) | [4][5] |

| IC50 | Rat Platelets (native NHE-1) | 67 nM (at 25°C) | [4][5] |

| EC50 | Rabbit Isolated Heart (infarct size reduction) | 0.25 nM | [2] |

Zoniporide exhibits significant selectivity for NHE-1 over other isoforms, with over 150-fold selectivity against other NHE isoforms.[3]

In Vivo Efficacy

Preclinical studies in various animal models of myocardial ischemia-reperfusion have consistently demonstrated the cardioprotective effects of Zoniporide.

| Parameter | Animal Model | Effect | Value | Reference |

| ED50 | Anesthetized Rabbit (infarct size reduction) | Dose-dependent reduction in infarct size | 0.45 mg/kg/h | [2][6] |

| Infarct Size Reduction | Rabbit Isolated Heart (50 nM) | 83% reduction | [2] | |

| Infarct Size Reduction | Anesthetized Rabbit (4 mg/kg/h) | 75% reduction | [7] | |

| Platelet Swelling Inhibition | Anesthetized Rabbit (4 mg/kg/h) | 93% inhibition | [2] | |

| Myocardial Necrosis | Rat Ischemia/Reperfusion Model | 1.4-fold decrease | [8] | |

| Serum Troponin I | Rat Ischemia/Reperfusion Model | 2.1-fold decrease | [8] | |

| Post-reperfusion Arrhythmias | Rat Ischemia/Reperfusion Model | 2-fold decrease in severity | [8] |

Importantly, the cardioprotective effects of Zoniporide in vivo were observed without significant hemodynamic changes, such as alterations in mean arterial pressure or heart rate.[2][6]

Pharmacokinetics

The pharmacokinetic profile of Zoniporide has been characterized in several preclinical species. It is designed for intravenous administration and exhibits acceptable pharmacokinetic properties for this route.[5]

Preclinical Pharmacokinetic Parameters

| Parameter | Species | Administration | Value | Reference |

| Half-life (t1/2) | Monkey | - | 1.5 h | [3][4] |

| Plasma Protein Binding | - | - | Moderate | [3] |

| Metabolism | Human, Rat | Intravenous | Primarily cleared via metabolism. Major metabolite is 2-oxozoniporide (M1), catalyzed by aldehyde oxidase. | [6] |

| Metabolism | Dog | Intravenous | M1 (2-oxozoniporide) is absent. | [6] |

| Excretion | Human, Rat, Dog | Intravenous | Primarily through bile. | [6] |

Zoniporide has one major active metabolite, CP-703,160.[3] In a rat model of cardiopulmonary bypass, administration of Zoniporide resulted in measurable plasma concentrations of both the parent compound and this active metabolite.[3]

Key Experimental Protocols

In Vitro NHE-1 Inhibition Assay

A common method to determine the inhibitory activity of compounds against NHE-1 is to measure the recovery of intracellular pH (pHi) following an acid load in cells expressing the exchanger. This is often accomplished using a pH-sensitive fluorescent dye like BCECF-AM.

Protocol Outline:

-

Cell Culture: Culture cells expressing NHE-1 (e.g., rat ventricular myocytes, MDA-MB-231 cells) on coverslips.

-

Dye Loading: Load the cells with the acetoxymethyl ester form of a pH-sensitive fluorescent dye (e.g., 2.5 µg/ml BCECF-AM) for approximately 20-30 minutes at 37°C. The ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.

-

Acid Loading: Induce an intracellular acid load. A common method is the ammonium chloride prepulse technique. Cells are first perfused with a solution containing NH4Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

-

pH Recovery Monitoring: Monitor the recovery of intracellular pH in the presence of extracellular sodium. The fluorescence of the pH-sensitive dye is measured using a spectrofluorometer or a fluorescence microscope. For BCECF, ratiometric measurements are typically made by exciting at two wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the intracellular pH.

-

Inhibitor Testing: Perform the pH recovery measurements in the presence of varying concentrations of Zoniporide to determine its inhibitory effect on the rate of pH recovery.

-

Data Analysis: Calculate the rate of H+ efflux (J H) as a measure of NHE-1 activity. Plot the inhibition of J H against the concentration of Zoniporide to determine the IC50 value.

Ex Vivo Langendorff Isolated Heart Model of Ischemia-Reperfusion

This model allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.

Protocol Outline:

-

Heart Excision: Anesthetize the animal (e.g., rabbit, rat) and rapidly excise the heart.

-

Cannulation: Cannulate the aorta on a Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely with an oxygenated physiological buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This perfusion maintains the viability of the heart muscle.

-

Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Ischemia Induction: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Reperfusion: Reperfuse the heart with the oxygenated buffer for a specified duration (e.g., 120 minutes).

-

Drug Administration: Zoniporide can be included in the perfusion buffer before, during, or after the ischemic period to assess its effect on myocardial injury.

-

Assessment of Injury: At the end of the reperfusion period, assess the extent of myocardial infarction. This is typically done by perfusing the heart with a vital stain such as triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale. The infarct size is then expressed as a percentage of the area at risk.

In Vivo Myocardial Ischemia-Reperfusion Model

This model more closely mimics the clinical scenario of a heart attack and subsequent reperfusion therapy.

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., rabbit, rat) and ventilate it mechanically.

-

Surgical Procedure: Perform a thoracotomy to expose the heart.

-

Coronary Artery Ligation: Place a suture around a major coronary artery, typically the left anterior descending (LAD) artery.

-

Ischemia: Occlude the coronary artery by tightening the suture for a defined period (e.g., 30 minutes) to induce regional myocardial ischemia.

-

Reperfusion: Release the suture to allow blood flow to return to the previously ischemic area for a specified duration (e.g., 120 minutes).

-

Drug Administration: Administer Zoniporide intravenously as a bolus followed by a continuous infusion before, during, or after the ischemic period.

-

Hemodynamic Monitoring: Monitor hemodynamic parameters such as heart rate and blood pressure throughout the experiment.

-

Infarct Size Determination: At the end of the experiment, excise the heart and determine the infarct size as a percentage of the area at risk using staining techniques (e.g., TTC staining in conjunction with Evans blue dye to delineate the area at risk).

Visualizations

Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury

Caption: NHE-1 signaling cascade during myocardial ischemia and the point of intervention by Zoniporide.

Experimental Workflow for In Vitro NHE-1 Inhibition Assay

Caption: A typical workflow for determining the in vitro inhibitory potency of Zoniporide on NHE-1.

Experimental Workflow for In Vivo Cardioprotection Study

Caption: The workflow for an in vivo study of Zoniporide's cardioprotective effects in a rabbit model.

Conclusion

Zoniporide is a well-characterized, potent, and selective inhibitor of NHE-1 with demonstrated cardioprotective efficacy in a range of preclinical models. Its mechanism of action is directly tied to the mitigation of intracellular sodium and subsequent calcium overload during ischemia-reperfusion events. While its clinical development has faced challenges, the extensive preclinical data on Zoniporide provide a valuable foundation for the ongoing research and development of NHE-1 inhibitors as a therapeutic strategy for ischemic heart disease and other conditions where NHE-1 hyperactivity plays a pathological role. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key pharmacokinetic and pharmacodynamic properties of Zoniporide and outlining the experimental methodologies used in its evaluation.

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Ischemia-reperfusion experimental model in the rabbit: ligation of the circumflex coronary artery versus ligation of the anterior descending coronary artery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

Zoniporide Dihydrochloride: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of zoniporide dihydrochloride in dimethyl sulfoxide (DMSO) and water. It also details experimental protocols for solubility determination and illustrates the compound's mechanism of action through its signaling pathway.

Executive Summary

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in intracellular pH regulation and sodium homeostasis.[1][2][3] Its dihydrochloride salt is the form commonly used in research. Understanding the solubility of this compound in standard laboratory solvents is critical for the design and execution of in vitro and in vivo studies. This guide presents quantitative solubility data, outlines a standard methodology for its determination, and provides a visual representation of its biological mechanism.

Solubility Data

The solubility of this compound has been reported in both DMSO and water. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that solubility can be influenced by factors such as temperature and the exact form of the compound (e.g., hydrate state).

| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) | Notes |

| DMSO | 100 mM[2][4][5] | ≥20 mg/mL[6], 10 mg/mL[3][7][8][9] | - |

| Water | 10 mM[2][4][5] | ≥20 mg/mL[6], 2 mg/mL (with warming)[10] | High aqueous solubility is a noted property of zoniporide.[3][11] Warming may be required to achieve higher concentrations. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[5][7][12]

3.1 Materials

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized or distilled water, high-purity

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet.